molecular formula C16H16N4OS2 B2836797 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide CAS No. 2034242-97-0

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B2836797
CAS No.: 2034242-97-0
M. Wt: 344.45
InChI Key: ZKLWZPQPMVBEAK-UHFFFAOYSA-N
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Description

N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide is a novel chemical entity designed for preclinical research, featuring the thiazolo[5,4-b]pyridine scaffold—a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized for its potential in kinase inhibition, particularly as a platform for developing inhibitors against challenging therapeutic targets . Research on analogous thiazolo[5,4-b]pyridine derivatives has demonstrated their notable efficacy as potent c-KIT inhibitors . The c-KIT receptor tyrosine kinase is a critical oncogenic driver in various cancers, such as gastrointestinal stromal tumors (GIST), and inhibitors targeting this pathway are a major focus of anticancer research . Some thiazolo[5,4-b]pyridine-based compounds have shown promising activity against double-mutant forms of c-KIT that are resistant to existing therapies like imatinib, highlighting the scaffold's value in investigating mechanisms to overcome drug resistance . Furthermore, derivatives containing the thiazolo[5,4-b]pyridine core have exhibited potent antiproliferative activities against a range of human cancer cell lines, suggesting broad utility in oncology research . The integration of a piperidine moiety, as seen in this compound, is a common strategy in drug design to modulate physicochemical properties and enhance interaction with biological targets. This product is intended solely for research purposes in laboratory settings.

Properties

IUPAC Name

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c21-14(11-5-9-22-10-11)18-12-3-7-20(8-4-12)16-19-13-2-1-6-17-15(13)23-16/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLWZPQPMVBEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common synthetic route includes the following steps:

  • Formation of Thiazolo[5,4-b]pyridine Core: : This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives[_{{{CITATION{{{_1{Recent advances in the synthesis of thiazolo 4,5- - Springer.

  • Piperidin-4-yl Derivative Synthesis: : The piperidin-4-yl moiety is often synthesized through the reaction of piperidine with suitable electrophiles.

  • Coupling Reaction: : The final step involves the coupling of the thiazolo[5,4-b]pyridine core with the piperidin-4-yl derivative and thiophene-3-carboxamide under specific reaction conditions.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Thiophene Carboxamide Modifications

  • Hydrolysis : The carboxamide group undergoes hydrolysis under strong acidic (HCl, H2SO4) or basic (NaOH) conditions to yield thiophene-3-carboxylic acid .

  • Reduction : Lithium aluminum hydride (LiAlH4) reduces the amide to a primary amine, forming N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophen-3-ylmethanamine .

Thiazolo[5,4-b]pyridine Reactivity

  • Electrophilic Substitution : The electron-deficient pyridine ring participates in halogenation (e.g., Cl, Br) at the 5- or 7-positions using NXS (X = Cl, Br) in DMF .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 6-position with aryl/heteroaryl boronic acids enables diversification (e.g., introducing pyrimidine or fluorophenyl groups) .

Solvent and Reaction Condition Optimization

Reaction TypeSolventTemperatureCatalyst/ReagentYield (%)Reference
Amide CouplingDCM/DMF0–25°CEDCl, HOBt75–90
Suzuki Cross-CouplingDioxane/H2O80–100°CPd(PPh3)4, Na2CO360–85
Thiazolo Core CyclizationEtOHRefluxHCl, thiourea50–70
SNAr Piperidine SubstitutionToluene110°CK2CO3, DIPEA65–80

Stability Under Reactive Conditions

  • Oxidation : The thiophene ring resists oxidation by H2O2 or KMnO4, but prolonged exposure to m-CPBA induces sulfoxide formation .

  • Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the thiazolo[5,4-b]pyridine ring, producing pyridine-2-thiol and piperidine fragments .

  • pH Sensitivity : Stable in neutral conditions but undergoes piperidine ring opening under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Comparative Reactivity with Analogues

Structural FeatureReactivity DifferenceExample Reaction
Thiophene vs. BenzeneFaster electrophilic substitution in thiopheneBromination occurs at C4 of thiophene
Thiazolo[5,4-b]pyridine vs. ImidazopyridineHigher electrophilicity at C5/C7 positionsSelective Cl/Br addition
Piperidine vs. PyrrolidineReduced steric hindrance in piperidineFaster SNAr kinetics

Mechanistic Insights from Molecular Studies

  • DFT Calculations : The thiazolo[5,4-b]pyridine core’s electron-withdrawing nature polarizes the piperidine nitrogen, enhancing its nucleophilicity in SNAr reactions .

  • Kinetic Isotope Effects : Deuterium labeling studies confirm a stepwise mechanism for Suzuki coupling at the 6-position .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have identified thiazolo[5,4-b]pyridine derivatives as promising candidates for the treatment of gastrointestinal stromal tumors (GISTs). The compound N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide has been shown to exhibit potent inhibition of the c-KIT receptor, which is crucial for the growth and proliferation of GIST cells. The inhibition of c-KIT signaling pathways can lead to reduced tumor growth and improved patient outcomes.

Case Study: Inhibition of c-KIT

A study published in PMC demonstrated that derivatives of thiazolo[5,4-b]pyridine effectively inhibited c-KIT activity in vitro. The synthesized compounds were tested against various GIST cell lines, showing IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation and survival .

Biological Target Interaction

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves the modulation of receptor tyrosine kinases (RTKs). These receptors play a pivotal role in cellular signaling related to growth and differentiation. By binding to the active site of c-KIT, this compound prevents autophosphorylation and subsequent downstream signaling cascades.

Table 1: Comparative Analysis of c-KIT Inhibitors

Compound NameStructureIC50 (µM)Target
This compoundStructure0.5c-KIT
ImatinibStructure0.01c-KIT
SunitinibStructure0.07c-KIT

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, with a half-life suitable for once-daily dosing regimens.

3.1 Toxicity Profile

Toxicological assessments have revealed that the compound exhibits low cytotoxicity towards non-target cells at therapeutic concentrations, suggesting a favorable safety profile for further clinical exploration.

Mechanism of Action

The mechanism by which N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name/ID Core Structure Key Substituents/Modifications Evidence Source
N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide Thiazolo[5,4-b]pyridine + piperidine Thiophene-3-carboxamide
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) Pyrimidine + thiophene Dichlorophenyl, methylamino-pyrimidine
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (4) Thiazolo[5,4-b]pyridine Naphthamide substituent (bulky aromatic group)
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine Furyl, methoxyphenyl, thioether linkage
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Thiazolo[5,4-b]pyridine Thiophene sulfonamide (acidic sulfonamide group)
1-(5-phenyl[1,3]thiazolo[5,4-b]pyridin-2-yl)-4-piperidinecarboxylic acid Thiazolo[5,4-b]pyridine + piperidine Carboxylic acid substituent (ionizable group)
Key Observations:
  • Substituent Effects: Thiophene carboxamide (target compound) vs. Piperidine modifications: Carboxylic acid () introduces ionization, affecting bioavailability, whereas the carboxamide in the target compound may enhance passive diffusion . Bulky groups (e.g., naphthamide in ): May hinder binding in sterically constrained active sites compared to the smaller thiophene carboxamide.

Pharmacological and Physicochemical Implications

Binding Affinity and Selectivity:
  • The thiazolo[5,4-b]pyridine core in the target compound and analogs () is associated with kinase inhibition (e.g., JAK2, ALK) due to its planar structure and nitrogen-rich environment .
Solubility and Bioavailability:
  • Thiophene carboxamide (target compound) balances lipophilicity and hydrogen-bonding capacity, favoring oral absorption.
  • Sulfonamide derivatives () have higher solubility in aqueous media but may exhibit reduced membrane permeability.
  • Carboxylic acid substituents () enhance solubility at physiological pH but require active transport for absorption .
Metabolic Stability:
  • Piperidine rings (target compound, ) are susceptible to cytochrome P450 oxidation, but substitutions (e.g., methyl groups in ) may mitigate this.
  • Thioether linkages () are prone to oxidative metabolism, reducing half-life compared to carboxamide or sulfonamide groups .

Biological Activity

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H17N5OS
  • Molecular Weight : 339.42 g/mol
  • CAS Number : 2034392-00-0

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. This compound acts as an inhibitor of PI3K, which plays a crucial role in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K leads to:

  • Decreased Cell Proliferation : By disrupting the signaling pathways that promote cell growth.
  • Increased Apoptosis : Enhancing programmed cell death in malignant cells.

Antitumor Activity

Research has shown that thiazolo[5,4-b]pyridine derivatives exhibit notable antitumor properties . The compound's ability to inhibit PI3K suggests potential effectiveness against various cancer types. Studies indicate that similar compounds have demonstrated significant cytotoxic effects on cancer cell lines.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory activity of this compound. It has been noted for its ability to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamideThiazolo-pyridine coreAnticancer and anti-inflammatory
Thiazolo[5,4-b]pyridine DerivativesVarious substitutionsDiverse biological activities including antimicrobial
Piperidine DerivativesPiperidine ring presentAnalgesic and anti-inflammatory effects

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated various thiazolo derivatives for their antimicrobial properties, revealing that compounds similar to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Analgesic Properties : In vivo tests demonstrated that related compounds exhibited analgesic effects comparable to established analgesics in pain models .
  • Inflammatory Response Modulation : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks, particularly resolving thiazole (δ 8.2–8.5 ppm) and piperidine (δ 2.5–3.5 ppm) signals .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) validates the molecular ion peak (e.g., m/z 386.44 for C₁₇H₁₄N₄O₃S₂) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .

What in vitro screening methodologies are appropriate for evaluating its biological activity against therapeutic targets?

Intermediate Research Question

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to quantify PI3Kα inhibition (IC₅₀ values). Include positive controls (e.g., LY294002) and validate with dose-response curves (1 nM–10 µM) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]ZM241385 for adenosine A2A receptors) with membrane preparations from HEK293 cells expressing recombinant receptors .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects (48–72 hours, 0.1–100 µM) .

How does the compound interact with adenosine A2A receptors and PI3K pathways at the molecular level?

Advanced Research Question

  • Adenosine A2A Antagonism : The thiazolo[5,4-b]pyridine core binds to the orthosteric site, displacing endogenous adenosine. Molecular docking (AutoDock Vina) predicts hydrogen bonding with Asn253 and hydrophobic interactions with Phe168 .
  • PI3Kα Inhibition : The thiophene-3-carboxamide moiety occupies the ATP-binding pocket, competing with phosphoinositide substrates. Kinetic studies show non-competitive inhibition (Ki ~15 nM) .

What experimental design considerations are critical when assessing its kinase inhibition potency across different cell models?

Advanced Research Question

  • Cell Line Selection : Use isoform-specific PI3K-expressing lines (e.g., HCT116 for PI3Kα vs. PC3 for PI3Kβ) to evaluate selectivity .
  • Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., mTOR or AKT) .
  • Pharmacokinetic Factors : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate metabolic interference .

How should researchers address discrepancies in inhibitory concentration (IC₅₀) values reported across different studies?

Advanced Research Question

  • Assay Standardization : Normalize data to internal controls (e.g., ATP concentration fixed at 100 µM in kinase assays) .
  • Cell Permeability Adjustments : Account for differences in membrane permeability using efflux transporter inhibitors (e.g., verapamil for P-gp) .
  • Orthogonal Validation : Confirm IC₅₀ values with alternative methods (e.g., Western blotting for p-AKT suppression) .

What structural modifications to the thiazolo[5,4-b]pyridine core influence target selectivity and off-target effects?

Advanced Research Question

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -F at position 4): Enhance PI3Kα binding affinity (ΔIC₅₀ = −40%) but increase off-target kinase activity .
    • Piperidine N-Substitution : Methyl groups reduce hERG channel binding (patch-clamp assays show IC₅₀ >10 µM vs. 2 µM for unmodified analogs) .
  • Bioisosteric Replacement : Replacing thiophene with furan decreases metabolic clearance (t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays) .

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